Clorhidrato de Vesamicol

Descripción general

Descripción

La batrachotoxina es un alcaloide esteroideo cardiotóxico y neurotóxico extremadamente potente que se encuentra en ciertas especies de escarabajos, aves y ranas. El nombre deriva de la palabra griega “βάτραχος” (bátrachos), que significa rana . Este compuesto es conocido por su alta toxicidad, con una DL50 en ratones en el rango de los microgramos de un solo dígito . Es una de las toxinas más letales conocidas y ha sido utilizada por los indígenas de América del Sur para envenenar dardos .

Aplicaciones Científicas De Investigación

Batrachotoxin is widely used in scientific research due to its ability to specifically stabilize voltage-gated sodium channels in an active, open form . This property makes it a valuable tool for studying ion transport and the dynamic nature of sodium channels . In addition to its use in chemistry and biology, batrachotoxin has applications in medicine for understanding cardiac and neural functions .

Mecanismo De Acción

La batrachotoxina ejerce sus efectos uniéndose irreversiblemente a los canales de sodio, provocando un cambio conformacional que obliga a los canales a permanecer abiertos . Esta acción impide que los canales se cierren, lo que lleva a una entrada continua de sodio, lo que provoca parálisis y muerte . Los objetivos moleculares incluyen los canales de sodio dependientes del voltaje en las células nerviosas y musculares .

Compuestos similares:

- Isobatrachotoxina

- Pseudobatrachotoxina

- Batrachotoxinin A

Comparación: La batrachotoxina es única debido a su alta toxicidad y su acción específica sobre los canales de sodio . Si bien compuestos similares, como la isobatrachotoxina y la pseudobatrachotoxina, comparten similitudes estructurales, difieren en potencia y efectos biológicos específicos . La batrachotoxinin A, por ejemplo, es menos potente, pero puede convertirse en batrachotoxina u otros análogos para diversos fines de investigación .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Vesamicol hydrochloride plays a significant role in biochemical reactions, particularly those involving acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), a protein responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . The interaction between Vesamicol hydrochloride and VAChT is non-competitive and reversible .

Cellular Effects

Vesamicol hydrochloride affects various types of cells and cellular processes. By inhibiting the uptake of ACh into synaptic vesicles, it reduces the release of ACh, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Vesamicol hydrochloride involves its binding to the intracellular transporter VAChT. This binding blocks the transport process, which is driven by a proton gradient between cell organelles and the cytoplasm . As a result, acetylcholine loading is blocked, leading to empty vesicles fusing with neuron membranes and a decrease in ACh release .

Temporal Effects in Laboratory Settings

The effects of Vesamicol hydrochloride change over time in laboratory settings. For instance, in male Wistar rats, the levels of cytosolic acetylcholine (ACh) increased in all regions of the brain, while those of vesicular ACh decreased in all regions except for the striatum .

Dosage Effects in Animal Models

The effects of Vesamicol hydrochloride vary with different dosages in animal models. For example, in male Wistar rats, a dosage of 3 mg/kg of Vesamicol hydrochloride increased the levels of cytosolic acetylcholine in all regions of the brain .

Metabolic Pathways

Vesamicol hydrochloride is involved in the metabolic pathway of acetylcholine. It interacts with the vesicular acetylcholine transporter (VAChT), which is responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal .

Transport and Distribution

Vesamicol hydrochloride is transported and distributed within cells and tissues through its interaction with the vesicular acetylcholine transporter (VAChT) . This interaction influences the localization and accumulation of Vesamicol hydrochloride.

Subcellular Localization

Vesamicol hydrochloride is localized in the presynaptic nerve terminal, where it interacts with the vesicular acetylcholine transporter (VAChT) to inhibit the uptake of acetylcholine into synaptic vesicles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la batrachotoxina es altamente compleja debido a su intrincada estructura, que incluye un carbociclo de 6/6/6/5 miembros con dos dobles enlaces, un nitrógeno y cinco funcionalidades de oxígeno . Una ruta sintética notable implica una reacción de acoplamiento fotorredox seguida de desimetrización local . Otro enfoque, realizado por Du Bois y sus colaboradores, empleó una reacción en cascada radical para lograr la síntesis en 24 pasos .

Métodos de producción industrial: Debido a la complejidad y la alta toxicidad de la batrachotoxina, la producción industrial no es factible. El compuesto se suele aislar de fuentes naturales, como la piel de las ranas venenosas .

Análisis De Reacciones Químicas

Tipos de reacciones: La batrachotoxina experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. El alto nivel de oxidación del compuesto lo convierte en un objetivo desafiante para los químicos sintéticos .

Reactivos y condiciones comunes:

Oxidación: La reacción eneno de oxígeno singlete se utiliza para introducir grupos hidroxilo.

Reducción: La aminación reductora y la acilación se emplean para construir grupos funcionales específicos.

Sustitución: Las estrategias convergentes basadas en radicales se utilizan para formar el complejo sistema cíclico.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen batrachotoxinin A y otros análogos de la batrachotoxina .

4. Aplicaciones de la investigación científica

La batrachotoxina se utiliza ampliamente en la investigación científica debido a su capacidad para estabilizar específicamente los canales de sodio dependientes del voltaje en una forma activa abierta . Esta propiedad la convierte en una herramienta valiosa para estudiar el transporte de iones y la naturaleza dinámica de los canales de sodio . Además de su uso en química y biología, la batrachotoxina tiene aplicaciones en medicina para comprender las funciones cardíacas y neurales .

Comparación Con Compuestos Similares

- Isobatrachotoxin

- Pseudobatrachotoxin

- Batrachotoxinin A

Comparison: Batrachotoxin is unique due to its high toxicity and specific action on sodium channels . While similar compounds like isobatrachotoxin and pseudobatrachotoxin share structural similarities, they differ in potency and specific biological effects . Batrachotoxinin A, for example, is less potent but can be converted to batrachotoxin or other analogs for various research purposes .

Propiedades

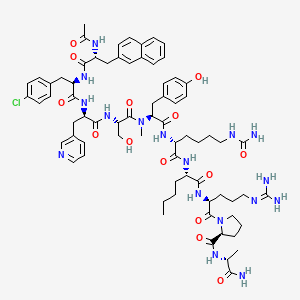

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vesamicol hydrochloride involves the reaction of two main starting materials, namely, 2-(2-diethylaminoethoxy)ethanol and 2,3-dimethoxy-5-methylpyridine. The reaction is carried out in the presence of hydrochloric acid and a reducing agent such as sodium borohydride. The resulting product is then purified and converted to its hydrochloride salt form.", "Starting Materials": [ "2-(2-diethylaminoethoxy)ethanol", "2,3-dimethoxy-5-methylpyridine", "Hydrochloric acid", "Sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-(2-diethylaminoethoxy)ethanol and 2,3-dimethoxy-5-methylpyridine in a reaction vessel.", "Step 2: Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction by adding water to the mixture.", "Step 5: Extract the product with an organic solvent such as dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography.", "Step 7: Convert the product to its hydrochloride salt form by adding hydrochloric acid and recrystallizing." ] } | |

Número CAS |

120447-62-3 |

Fórmula molecular |

C17H26ClNO |

Peso molecular |

295.8 g/mol |

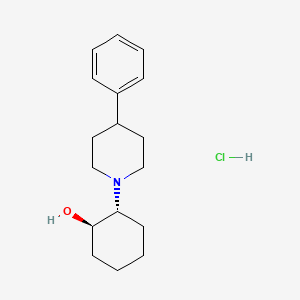

Nombre IUPAC |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1 |

Clave InChI |

XJNUHVMJVWOYCW-GBNZRNLASA-N |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

SMILES canónico |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

22232-64-0 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-phenyl-1-piperidinyl)cyclohexanol 2-(4-phenylpiperidino)cyclohexanol AH 5183 AH-5183 methylvesamicol vesamicol vesamicol hydrochloride vesamicol hydrochloride, (+,-)- vesamicol, (+,-)- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)